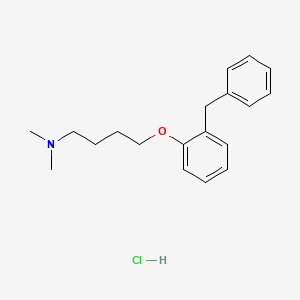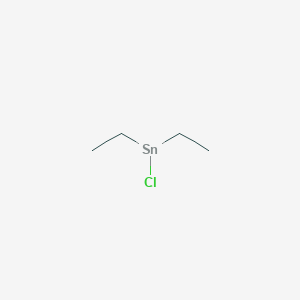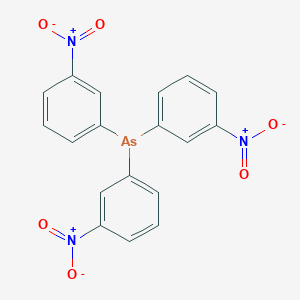
Tris(3-nitrophenyl)arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(3-nitrophenyl)arsane is an organoarsenic compound characterized by the presence of three nitrophenyl groups attached to an arsenic atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tris(3-nitrophenyl)arsane typically involves the reaction of arsenic trichloride with 3-nitrophenyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in an anhydrous solvent such as tetrahydrofuran (THF). The reaction mixture is then refluxed, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(3-nitrophenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitrophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogenating agents.
Major Products Formed
Oxidation: Arsenic oxides and nitrophenyl derivatives.
Reduction: Tris(3-aminophenyl)arsane.
Substitution: Various substituted nitrophenyl arsenic compounds.
Applications De Recherche Scientifique
Tris(3-nitrophenyl)arsane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organoarsenic compounds.
Materials Science: Employed in the development of flame-retardant materials due to its ability to enhance thermal stability.
Biology and Medicine:
Industry: Utilized in the production of specialized polymers and coatings.
Mécanisme D'action
The mechanism by which tris(3-nitrophenyl)arsane exerts its effects is primarily through its ability to interact with various molecular targets. The nitro groups can undergo redox reactions, while the arsenic atom can form bonds with other elements, influencing the compound’s reactivity and stability. These interactions can lead to the formation of stable complexes, enhancing the material’s flame-retardant properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(4-nitrophenyl)arsane: Similar structure but with nitro groups in the para position.
Triphenylarsane: Lacks nitro groups, resulting in different chemical properties.
Tris(3-nitrophenyl)phosphine: Contains phosphorus instead of arsenic, used in similar applications.
Uniqueness
Tris(3-nitrophenyl)arsane is unique due to the presence of nitro groups in the meta position, which influences its reactivity and stability. The combination of nitro groups and arsenic atom provides distinct chemical properties, making it suitable for specific applications such as flame retardancy and materials science.
Propriétés
Numéro CAS |
5449-74-1 |
|---|---|
Formule moléculaire |
C18H12AsN3O6 |
Poids moléculaire |
441.2 g/mol |
Nom IUPAC |
tris(3-nitrophenyl)arsane |
InChI |
InChI=1S/C18H12AsN3O6/c23-20(24)16-7-1-4-13(10-16)19(14-5-2-8-17(11-14)21(25)26)15-6-3-9-18(12-15)22(27)28/h1-12H |
Clé InChI |
BWOHSJSBUGJVNA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[As](C2=CC=CC(=C2)[N+](=O)[O-])C3=CC=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B14722023.png)
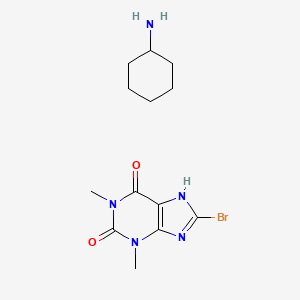
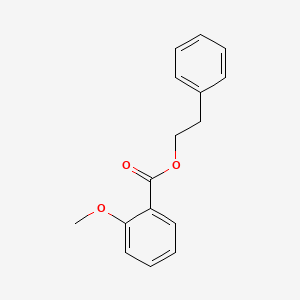
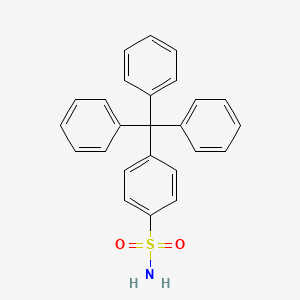
![[4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid](/img/structure/B14722046.png)
![Methyl 4-[3-(3,3-dimethylbutanamido)phenyl]-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14722049.png)

![2-[2-(Aziridin-1-yl)ethyl]pyridine](/img/structure/B14722066.png)

![3-Methylbenzo[f][1,7]naphthyridine](/img/structure/B14722090.png)


